molecular formula C12H19BN2O4S B1434258 (2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704095-84-0

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1434258
M. Wt: 298.17 g/mol
InChI Key: FGHYYXLOCMFFLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Protodeboronation of pinacol boronic esters is a method that has been reported for the synthesis of boronic acids .


Molecular Structure Analysis

The molecular formula of “(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is C12H19BN2O4S . The average mass is 298.166 Da and the monoisotopic mass is 298.115845 Da .


Chemical Reactions Analysis

Boronic acids, such as MPPB, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Green Chemistry and Material Science

  • Catalysis and Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives : A study by Murugesan et al. (2016) utilized nanocrystalline titania-based sulfonic acid materials as catalysts for synthesizing piperazinyl-quinolinyl pyran derivatives. This demonstrates its application in green chemistry and material science.

  • Boron Nitride Nanomaterials for Biological Applications : Murugesan et al. (2017) conducted research on boron nitride nanomaterial-based solid acid catalysts for the synthesis of biologically active ethylpiperazinyl-quinolinyl fused acridine derivatives. This research highlights the potential of these materials in bioactive molecule synthesis.

Medicinal Chemistry

  • PPARgamma Agonists Development : In the realm of medicinal chemistry, Collins et al. (1998) explored the structure-activity relationship of phenyl alkyl ether moiety in the development of PPARgamma agonists, showcasing the chemical's role in drug development.

  • Synthesis of Biological Compounds : Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, indicating the use of these compounds in synthesizing biologically active substances.

Chemical Synthesis and Pharmaceutical Applications

  • Synthesis of Key Precursors for Pharmaceuticals : Koroleva et al. (2012) described an efficient method for synthesizing 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor in the production of the drug imatinib.

  • Construction of Methyl Sulfones for Pharmaceutical Use : Wang et al. (2019) developed a method for constructing functional methyl sulfones, highlighting the utility of these compounds in pharmaceutical synthesis.

Boronic Acid Research

  • Boronic Acid Catalysis : Hall (2019) explored the use of boronic acids as catalysts, emphasizing their utility in promoting various organic reactions.

properties

IUPAC Name

[2-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O4S/c1-10-3-4-11(9-12(10)13(16)17)20(18,19)15-7-5-14(2)6-8-15/h3-4,9,16-17H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHYYXLOCMFFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155190
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

CAS RN

1704095-84-0
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704095-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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